N'-(3-chlorobenzylidene)benzohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-4-5-11(9-13)10-16-17-14(18)12-6-2-1-3-7-12/h1-10H,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSUJPWVBUSQX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39575-05-8 | |
| Record name | NSC148197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(3-chlorobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3-chlorobenzaldehyde and benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+benzohydrazide→N’-(3-chlorobenzylidene)benzohydrazide
The reaction is usually carried out by mixing equimolar amounts of 3-chlorobenzaldehyde and benzohydrazide in ethanol and heating the mixture under reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-chlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3-chlorobenzylidene)benzohydrazide varies depending on its application. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of carbohydrates into glucose monomers . This inhibition helps in managing postprandial blood glucose levels in diabetic patients.
Vergleich Mit ähnlichen Verbindungen
Structural and Physical Properties
Table 1: Substituent Effects on Physical Properties
| Compound Name | Substituent(s) | Melting Point (°C) | Key Spectral Data (IR, m/z) |
|---|---|---|---|
| N'-(3-Chlorobenzylidene)benzohydrazide (5f) | 3-Cl | 281 | IR: 3430 (N–H), 1662 (C=O); m/z 391 |
| N'-(4-Chlorobenzylidene)benzohydrazide (6g) | 4-Cl | 290 | IR: Similar to 6f; m/z 404/406 |
| N'-(2-Fluorobenzylidene)benzohydrazide (6h) | 2-F | 289 | IR: 1571 (C=O); m/z 388/389 |
| N'-(4-Bromobenzylidene)benzohydrazide (5d) | 4-Br | 321 | IR: 3061 (OH); m/z 413/415 |
| N'-(3-Nitrobenzylidene)benzohydrazide | 3-NO₂ | 278 | IR: 1571 (C=N); m/z 389 |
Key Observations :
- Halogen Position : The 3-chloro derivative (5f) exhibits a lower melting point (281°C) compared to its 4-chloro (6g, 290°C) and 4-bromo (5d, 321°C) analogs, likely due to reduced symmetry and weaker intermolecular forces .
- Bond Lengths: In crystal structures, the N–N bond length in 3-chloro derivatives (1.364 Å) is shorter than in non-halogenated analogs (e.g., 1.378 Å in compound 14), suggesting enhanced resonance stabilization .
Table 2: Cytotoxicity and Enzyme Inhibition
Key Observations :
- Anticancer Activity : Chloro-substituted derivatives (e.g., 5a) show superior cytotoxicity (IC₅₀ = 0.0316 µM) compared to cisplatin (IC₅₀ = 0.045–0.052 µM), highlighting the role of halogenated aromatic rings in enhancing DNA intercalation or enzyme binding .
- Enzyme Inhibition : The 3-chloro analog (CHBH) inhibits LSD1, a histone demethylase, at sub-micromolar concentrations, likely due to chlorine’s electron-withdrawing effect stabilizing enzyme-ligand interactions .
- Antifungal Activity : Brominated derivatives (e.g., BHBM) exhibit potent antifungal activity (MIC = 0.5–2.0 µg/mL), suggesting halogen size and electronegativity modulate membrane permeability .
Spectral and Crystallographic Differences
- IR Spectroscopy : The 3-chloro derivative shows a distinct C=O stretch at 1662 cm⁻¹, whereas nitro-substituted analogs exhibit shifts to 1571 cm⁻¹ due to conjugation with the nitro group .
- Crystal Packing : In 3-chloro derivatives, intramolecular O–H···N hydrogen bonds stabilize the planar conformation, while 4-substituted analogs (e.g., 4-methoxy) form intermolecular C–H···O networks, affecting solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal green synthesis methods for N'-(3-chlorobenzylidene)benzohydrazide derivatives?
- Methodological Answer : The use of polyethylene glycol (PEG 400) as a recyclable solvent enables efficient synthesis at room temperature without requiring acid/base catalysts. This method avoids toxic solvents and achieves yields >75% for derivatives. Reaction progress is monitored via TLC, followed by purification through ethanol recrystallization .
Q. How can spectroscopic techniques confirm the structural integrity of N'-(3-chlorobenzylidene)benzohydrazide?
- Methodological Answer :
- IR spectroscopy : Identify C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches to confirm hydrazone formation .
- ¹H NMR : Detect imine proton (δ 8.5–9.5 ppm) and substituent-specific aromatic signals. E/Z isomerism can be inferred from splitting patterns .
Q. What experimental conditions are critical for high-purity crystallization?
- Methodological Answer : Ethanol is preferred for recrystallization due to its polarity, which selectively dissolves impurities. Slow cooling (0.5–1°C/min) ensures well-defined crystal lattices. Purity is validated via melting point consistency (±1°C) and single-spot TLC .
Q. How to analyze substituent effects on hydrazone stability?
- Methodological Answer : Compare thermal stability using differential scanning calorimetry (DSC). Electron-withdrawing groups (e.g., –NO₂) increase decomposition temperatures by 20–30°C compared to electron-donating groups (e.g., –OCH₃) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data for acylhydrazone derivatives?
- Methodological Answer : Hydrolytic instability under physiological conditions (pH 7.4, 37°C) may lead to false negatives. Pre-incubate compounds in phosphate buffer for 24 hours before cytotoxicity assays (e.g., MTT on A549 cells) to differentiate intrinsic activity from hydrolysis artifacts .
Q. What strategies optimize cytotoxicity while minimizing off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce 2-hydroxy or 4-nitro substituents on the benzohydrazide moiety, which enhance IC₅₀ values by 3–5 fold in A549 cells .
- Selectivity screening : Compare activity across cancer (A549, MCF-7) and normal (HEK293) cell lines. Derivatives with >10-fold selectivity are prioritized .
Q. How to address spectral overlap in characterizing rotameric forms?
- Methodological Answer : Use variable-temperature ¹H NMR (25–60°C) to observe coalescence of rotameric peaks. For persistent overlap, employ 2D NOESY to identify spatial correlations between imine protons and adjacent substituents .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of EGFR (PDB: 1M17). Validate poses with 50-ns MD simulations (GROMACS) to assess binding stability. QSAR models prioritize derivatives with ΔG < −8 kcal/mol .
Q. How to design derivatives resistant to metabolic hydrolysis?
- Methodological Answer : Replace the hydrazone linkage with a thiazolidinone ring or introduce steric hindrance via 3,5-dichloro substitution. Stability is quantified via HPLC monitoring of hydrolytic byproducts over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
